2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c17-10-13-6-4-5-9-16(13)21-11-14(18)12-22(19,20)15-7-2-1-3-8-15/h1-9,14,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJSYUFDQLUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves the reaction of benzenesulfonyl chloride with 2-hydroxypropyl benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-[3-(Benzenesulfonyl)-2-oxopropoxy]benzonitrile.
Reduction: Formation of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The hydroxypropoxy group and benzonitrile group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Table 2: Pharmacological Profiles of Analogues
Implications for Target Compound :
The benzenesulfonyl group’s sulfonamide-like structure may confer anti-inflammatory or enzyme-inhibitory properties, as seen in sulfonylurea drugs. However, direct evidence for this compound’s activity remains speculative .
Key Differences :
- The benzenesulfonyl group may require sulfonic acid derivatives or thiol-ene reactions for introduction, contrasting with amine-based routes for Bunitrolol and NPS 2143 .
Biological Activity
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17NO4S
- Molecular Weight : 319.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various metabolic pathways. It has been observed to act as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. The inhibition of these kinases can lead to significant therapeutic effects, particularly in cancer treatment.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It has been reported to inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids. This inhibition is particularly relevant in the context of estrogen-dependent cancers, making it a candidate for further development as a therapeutic agent.
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition Analysis
A kinetic study was conducted to evaluate the inhibitory effects of the compound on steroid sulfatase. The study revealed that the compound exhibited competitive inhibition with a Ki value demonstrating high potency. This finding underscores its potential use in treating hormone-dependent cancers by blocking estrogen production.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile, and how is its purity validated?
- Methodology : The compound can be synthesized via regioselective sulfonylation of a hydroxypropoxybenzonitrile intermediate using benzenesulfonyl chloride under basic conditions. Purification is typically achieved via column chromatography. Structural validation employs , , and high-resolution mass spectrometry (HRMS). Purity is confirmed using HPLC with UV detection (≥95% purity threshold) .
- Key Data : Melting point (163–165°C) and logP (2.88) are critical physicochemical markers for identity confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodology : Use enzyme inhibition assays (e.g., SARS-CoV-2 M inhibition, IC determination) and receptor binding studies (e.g., 5-HT receptor affinity). LCMS monitors compound stability during assays .
- Advanced Note : For receptor studies, radioligand displacement assays (e.g., -labeled ligands) provide quantitative binding affinity data .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with enzymes like M. Charge density analysis via X-ray crystallography (e.g., multipole refinement) identifies key electrostatic interactions .
- Case Study : Similar benzonitrile derivatives showed improved IC values (4.0–10.0 μM) when substituents enhanced hydrophobic interactions with M's active site .
Q. What strategies resolve racemic mixtures to study stereochemical effects on activity?
- Methodology : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers. Comparative bioassays (e.g., β-blocker activity for tert-butyl analogs) reveal stereospecific effects. Circular dichroism (CD) spectroscopy confirms enantiomeric purity .
- Data Contradiction : Racemic Bunitrolol HCl showed higher β-blocking efficacy than isolated enantiomers, suggesting synergistic effects .
Q. How does the compound degrade under physiological conditions, and what are the major metabolites?
- Methodology : Simulated gastric fluid (SGF, pH 1.2) and hepatic microsomal assays identify degradation pathways. LC-MS/MS profiles metabolites, focusing on benzenesulfonyl cleavage and hydroxylation products. Stability in plasma is assessed via half-life () measurements .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
